molecular formula C4H5F3O3 B144483 (S)-4,4,4-Trifluoro-3-hydroxybutyric acid CAS No. 128899-79-6

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid

Cat. No.: B144483
CAS No.: 128899-79-6
M. Wt: 158.08 g/mol
InChI Key: ASQMUMZEQLWJRC-REOHCLBHSA-N
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Description

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a chiral fluorinated building block of significant interest in synthetic organic and medicinal chemistry research. The stereochemistry of 3-hydroxybutyrate derivatives is a critical factor in their biological activity and metabolism . This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a trifluoromethyl group can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. The (S)-enantiomer provides a defined stereocenter that is essential for creating enantiopure target compounds. Researchers utilize this acid to investigate structure-activity relationships and to incorporate a chiral, fluorinated motif into potential bioactive agents. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

(3S)-4,4,4-trifluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUMZEQLWJRC-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128899-79-6
Record name (3S)-3-Hydroxy-4,4,4-trifluorobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4,4,4-trifluorobutyric acid.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes and continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is crucial for isolating the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4,4-Trifluoro-3-hydroxybutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 4,4,4-trifluoro-3-oxobutyric acid.

    Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutanol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid serves as a crucial building block in the synthesis of complex organic molecules and fluorinated compounds. Its trifluoromethyl group enhances the stability and reactivity of the synthesized products, making it invaluable in synthetic organic chemistry.

Application Description
Organic SynthesisUsed to create complex organic molecules.
Fluorinated CompoundsEnhances stability and reactivity in fluorinated compounds.

Biological Research

Enzyme Mechanisms and Metabolic Pathways
In biological research, this compound is utilized to study enzyme mechanisms and metabolic pathways involving fluorinated substrates. Its unique chemical structure allows researchers to investigate how fluorinated compounds interact with biological systems.

Case Study: 3-Hydroxybutyric Aciduria
A notable case study involves a patient diagnosed with 3-hydroxybutyric aciduria exhibiting symptoms such as cerebellar ataxia. The study highlighted elevated levels of 3-hydroxybutyric acid in urine, emphasizing the compound's relevance in metabolic disorders and its potential as a biomarker for various neurological conditions .

Pharmaceutical Applications

Drug Development
this compound is being investigated as a pharmaceutical intermediate for developing drugs with enhanced bioavailability and metabolic stability. Its ability to introduce fluorine atoms into drug candidates can significantly improve their pharmacokinetic profiles .

Drug Development Aspect Impact
BioavailabilityImproved absorption and efficacy of drugs.
Metabolic StabilityEnhanced stability in biological systems.

Agricultural Chemistry

Agrochemical Formulation
The compound is also applied in agricultural chemistry for formulating agrochemicals. Its properties can enhance the efficacy of pesticides and herbicides, leading to improved crop yields while minimizing environmental impact .

Material Science

Advanced Materials Development
In material science, this compound is explored for developing advanced materials such as coatings and polymers that require enhanced chemical resistance and durability. This application is particularly important for industries needing robust materials that can withstand harsh conditions .

Mechanism of Action

The mechanism of action of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, influencing their activity and function.

    Pathways: It can modulate metabolic pathways, particularly those involving fluorinated intermediates, leading to altered biochemical processes.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-4,4,4-Trifluoro-3-hydroxybutyric Acid

The (R)-enantiomer (CAS: 108211-36-5) shares identical molecular weight and formula with the (S)-form but differs in stereochemistry. Key distinctions include:

  • Applications : Both enantiomers serve as chiral building blocks, but their biological activities may diverge in drug design due to stereospecific enzyme interactions .
Property (S)-Enantiomer (R)-Enantiomer
CAS Number 128899-79-6 108211-36-5
Optical Rotation ([α]D) -15.0° (EtOH) Not explicitly reported
Boiling Point N/A 261°C
Safety Profile Irritant (Xi) Irritant (Xi)

Methyl-Substituted Analog: 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric Acid

This derivative (CAS: 338-03-4; C₅H₇F₃O₃) introduces a methyl group at the 3-position, altering steric and electronic properties:

  • Molecular Weight : 172.10 g/mol vs. 158.08 g/mol for the parent compound .
  • Applications : Used in peptide synthesis and as a ligand in catalysis, leveraging its trifluoromethyl group for electron-withdrawing effects .

Amino-Substituted Derivative: 3-Amino-4,4,4-trifluorobutyric Acid

CAS: 584-20-3 (C₄H₆F₃NO₂) replaces the hydroxyl group with an amino group, significantly altering chemical behavior:

  • Acidity: The amino group (pKa ~9–10) increases basicity compared to the carboxylic acid (pKa ~2–3) in the parent compound .

Aromatic Analog: (S)-3-Amino-4-(4-Trifluoromethylphenyl)butanoic Acid Hydrochloride

This compound (CAS: 270065-79-7; C₁₁H₁₂F₃NO₂·HCl) incorporates a para-trifluoromethylphenyl group, enhancing lipophilicity and aromatic interactions:

  • Molecular Weight : 247.21 g/mol (free base) vs. 158.08 g/mol for the parent .
  • Applications : Used in peptide mimetics and as a building block for kinase inhibitors due to its bulky aromatic moiety .

Non-Hydroxylated Analog: 4,4,4-Trifluorobutyric Acid

CAS: 406-93-9 (C₄H₅F₃O₂) lacks the hydroxyl group, leading to distinct properties:

  • Acidity : Stronger acid (pKa ~1.5) compared to the β-hydroxy analog (pKa ~3.5) due to reduced electron donation from the hydroxyl group .
  • Reactivity : Utilized in acylations and as a precursor for fluorinated surfactants .

Biological Activity

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid (also referred to as (S)-3-hydroxybutyric acid with trifluoromethyl substitution) is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is a fluorinated derivative of 3-hydroxybutyric acid. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological systems. Its structural formula can be represented as follows:

C4H5F3O3\text{C}_4\text{H}_5\text{F}_3\text{O}_3
  • Histone Deacetylase Inhibition : Similar to its parent compound, 3-hydroxybutyric acid, this compound has been shown to inhibit histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, promoting gene expression associated with neuroprotection and metabolic regulation .
  • Receptor Activation : The compound acts as an agonist for hydroxycarboxylic acid receptor 2 (HCA2) and free fatty acid receptor 3 (FFAR3). Activation of these receptors has been linked to anti-inflammatory effects and modulation of energy metabolism .

Therapeutic Implications

Research indicates that this compound may have several therapeutic applications:

  • Neuroprotection : By increasing brain-derived neurotrophic factor (BDNF) levels through HDAC inhibition, it may enhance neuronal survival and function .
  • Metabolic Disorders : Its ability to modulate lipid metabolism suggests potential benefits in managing conditions like obesity and type 2 diabetes .

Case Study 1: Neuroprotective Effects

A study involving animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. The compound's role in enhancing BDNF signaling was pivotal in these outcomes .

Case Study 2: Metabolic Regulation

In a clinical trial involving healthy subjects subjected to acute inflammatory stress, infusion of this compound resulted in reduced protein catabolism. The results indicated a protective effect against muscle wasting during inflammatory responses .

Research Findings

StudyFindings
Inhibition of HDACs leading to increased BDNF levels in the hippocampus.
Activation of HCA2 and FFAR3 receptors resulting in anti-inflammatory effects.
Reduction in protein breakdown during acute inflammation; preservation of lean body mass.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Reactant of Route 2
Reactant of Route 2
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid

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